Comparative Antimicrobial Potency: Parasin I Exhibits 12–100-Fold Higher Activity than Magainin 2 Across Broad-Spectrum Microorganisms
In the original characterization study by Park et al. (1998), Parasin I demonstrated antimicrobial activity that was 12–100 times more potent than magainin 2 against a wide spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi [1]. The potency advantage was observed across multiple microbial strains, indicating a consistent superiority in antimicrobial efficacy. Vendor technical datasheets corroborate that Parasin I achieves minimum inhibitory concentrations (MICs) of 1–2 µg/mL against Gram-positive bacteria, 1–4 µg/mL against Gram-negative bacteria, and 1–2 µg/mL against fungi [2]. In contrast, magainin 2 exhibits substantially higher MIC values against comparable organisms, with reported MICs of 5 µg/mL against E. coli, 10 µg/mL against K. pneumoniae, 10 µg/mL against S. aureus, 50 µg/mL against P. aeruginosa, and 80 µg/mL against C. albicans .
| Evidence Dimension | Antimicrobial potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Parasin I: 1–2 µg/mL (Gram-positive), 1–4 µg/mL (Gram-negative), 1–2 µg/mL (fungi) |
| Comparator Or Baseline | Magainin 2: 5 µg/mL (E. coli), 10 µg/mL (K. pneumoniae), 10 µg/mL (S. aureus), 50 µg/mL (P. aeruginosa), 80 µg/mL (C. albicans) |
| Quantified Difference | Parasin I is approximately 12–100 times more potent than magainin 2 on a mass-concentration basis, depending on the target microorganism; for Gram-positive and fungal strains, Parasin I MICs are 2–40× lower; for Gram-negative pathogens such as P. aeruginosa, the potency advantage exceeds 12-fold |
| Conditions | In vitro antimicrobial susceptibility testing using standard broth microdilution MIC assays against reference bacterial and fungal strains; magainin 2 data from vendor technical datasheet using comparable standard assay conditions |
Why This Matters
For researchers requiring a positive control AMP with high potency or for applications where lower peptide concentrations are desirable to minimize cytotoxicity or cost, Parasin I's 12–100-fold potency advantage over the widely used benchmark magainin 2 provides a quantifiable basis for selection.
- [1] Park IY, Park CB, Kim MS, Kim SC. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus. FEBS Lett. 1998;437(3):258-262. doi:10.1016/s0014-5793(98)01238-1 View Source
- [2] TargetMol. Parasin I (TFA) Product Datasheet. CAS 219552-69-9 (free base). View Source
